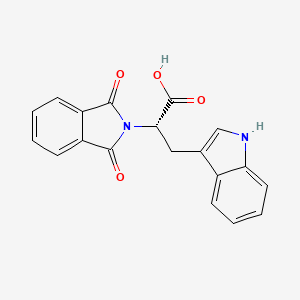

N-Phthalyl-L-tryptophan

描述

“N-Phthalyl-L-tryptophan”, also known as RG108, is a non-nucleoside DNA methyltransferase (DNMT) inhibitor . It blocks the DNMTs active site and causes demethylation and reactivation of tumor suppressor genes .

Molecular Structure Analysis

“N-Phthalyl-L-tryptophan” has been studied for its effects on chromatin remodeling in the brains of prenatally stressed mice . It has also been found that RG108 derivatives resulting from proteolytic cleavage activated DNA methyltransferase in a cell-free assay and in cultured human THP-1 monocytes .Chemical Reactions Analysis

“N-Phthalyl-L-tryptophan” has been found to activate DNA methyltransferase in a cell-free assay and in cultured human THP-1 monocytes . This activation was observed when RG108 was linked to the short peptides KQVY or GGGKQVY .Physical And Chemical Properties Analysis

“N-Phthalyl-L-tryptophan” appears as a light yellow to amber to dark green powder or crystalline substance . It has a molecular weight of 334.33 .科学研究应用

Metabolic and Pharmacological Research

N-Phthalyl-L-tryptophan is closely related to L-tryptophan, an essential amino acid involved in extensive and complex metabolism resulting in various bioactive molecules. Research in this area has focused on enzymes involved in L-tryptophan metabolism, metabolites, or their receptors as potential therapeutic targets. Disruptions in L-tryptophan metabolism are associated with neurological, metabolic, psychiatric, and intestinal disorders, which highlights the importance of substances like N-Phthalyl-L-tryptophan in pharmacological research (Modoux et al., 2020).

Production and Fermentation Process

Studies have also investigated the production of L-tryptophan, and by extension, its derivatives like N-Phthalyl-L-tryptophan, through microbial fermentation. These studies aim to optimize the production process for efficient synthesis, which is crucial in the pharmaceutical and food industries (Gu et al., 2012).

Nutritional and Health Benefits

Research has delved into the nutritional significance and health benefits of L-tryptophan, which are relevant to N-Phthalyl-L-tryptophan. These studies encompass the analysis of free and protein-bound tryptophan in various matrices and the exploration of tryptophan in the diagnosis and mitigation of multiple human diseases (Friedman, 2018).

Chemical Modification Techniques

Significant research has been conducted on the N-phthaloylation of amino acids, including tryptophan. These studies focus on developing economic, environmentally friendly, and scalable methods for N-phthaloylation, which is vital for large-scale production and subsequent applications of substances like N-Phthalyl-L-tryptophan (Zeng et al., 2004).

Biosynthesis Pathways

The research also extends to the biosynthesis pathways of aromatic amino acids like tryptophan. Understanding these pathways is critical for developing strategies to enhance the production of compounds like N-Phthalyl-L-tryptophan, which are essential in various industries (Maeda & Dudareva, 2012).

未来方向

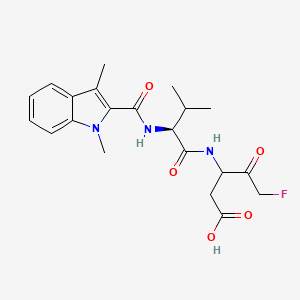

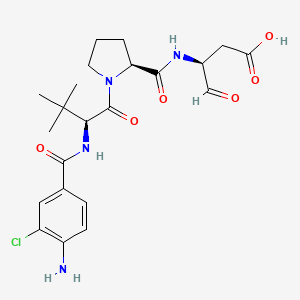

There is ongoing research to design and characterize novel derivatives of the DNA methyltransferase inhibitor RG108 . These derivatives are designed to be internalized by specific cell types and subsequently cleaved by intracellular proteases to produce minimally derivatized RG108 that retains DNA methyltransferase inhibitor activity . Unexpectedly, predicted RG108 derivatives resulting from proteolytic cleavage activated DNA methyltransferase . These findings suggest potential future directions for the use of “N-Phthalyl-L-tryptophan” and its derivatives in correcting conditions associated with predominant DNA hypomethylation, including ageing .

属性

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTXLHAHLXOAKV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017660 | |

| Record name | (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phthalyl-L-tryptophan | |

CAS RN |

48208-26-0 | |

| Record name | RG108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048208260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-tert-Butylphenylsulfonyl)phenyl]-2,3,4-trihydroxy-5-(2-isopropylbenzyl)benzamide](/img/structure/B1683861.png)

![[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B1683862.png)

![6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine](/img/structure/B1683879.png)